

# Biological Activity Screening of *Salvia przewalskii* Extracts: A Technical Guide

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## Compound of Interest

Compound Name: *Przewalskin*

Cat. No.: B15144954

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## Introduction

*Salvia przewalskii*, a perennial herb belonging to the Lamiaceae family, has a history of use in traditional Chinese medicine.<sup>[1]</sup> Modern scientific inquiry has begun to validate its traditional applications by exploring the diverse biological activities of its extracts. This technical guide provides an in-depth overview of the screening of these extracts for various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. The guide details the experimental methodologies, presents quantitative data for comparative analysis, and visualizes key biological pathways and workflows to support further research and drug development efforts. The primary bioactive constituents identified in *Salvia przewalskii* extracts include phenolic acids, such as rosmarinic acid and salvianolic acid B, as well as various diterpenoids.<sup>[1][2]</sup>

## Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data on the biological activities of *Salvia przewalskii* and related *Salvia* species extracts.

### Table 1: Antioxidant Activity of *Salvia przewalskii* Extracts

Extract Source	Assay	IC50 Value (mg/mL)	Reference
Leaf (seeding stage)	DPPH Radical Scavenging	0.11 ± 0.01	[3]
Leaf (harvest stage)	DPPH Radical Scavenging	0.68 ± 0.01	[3]
Root (seeding stage)	DPPH Radical Scavenging	0.08 ± 0.01	
Root (harvest stage)	DPPH Radical Scavenging	0.55 ± 0.03	

**Table 2: Anti-inflammatory Activity of Compounds from *Salvia przewalskii***

While specific IC50 values for extracts of *Salvia przewalskii* on nitric oxide (NO) inhibition are not readily available in the cited literature, studies have shown that diterpenoid compounds isolated from the plant significantly inhibit NO production in LPS-induced RAW 264.7 macrophages. Furthermore, the total phenolic acid extract has been shown to inhibit the TLR4 signaling pathway, which is upstream of inducible nitric oxide synthase (iNOS) expression.

**Table 3: Anticancer Activity of Extracts from Various *Salvia* Species (for comparative purposes)**

No specific IC50 values for *Salvia przewalskii* extracts against cancer cell lines were found in the provided search results. The following data from other *Salvia* species are presented for context.

Salvia Species	Cell Line	IC50 Value (µg/mL)	Reference
S. officinalis	Raji (B-cell lymphoma)	239.692	
S. officinalis	U937 (monocyte lymphoma)	229.312	
S. officinalis	KG-1A (myelocytic leukemia)	214.377	
S. triloba	U2OS (osteosarcoma)	30.210 ± 1.180	
S. triloba	SKOV3 (ovarian adenocarcinoma)	75.960 ± 1.0237	
S. verticillata	MDA-MB-231 (breast cancer)	30.90 (petroleum ether extract)	
S. verticillata	HCT 116 (colorectal carcinoma)	44.28 (petroleum ether extract)	

## Table 4: Antimicrobial Activity of *Salvia przewalskii* Seed Oil and Other *Salvia* Species Extracts

A study on the seed oil of *Salvia przewalskii* reported the following zones of inhibition. Minimum Inhibitory Concentration (MIC) values were not provided for *S. przewalskii*.

Microorganism	S. przewalskii Seed Oil Inhibition Zone (mm)	Standard (Streptomycin) Inhibition Zone (mm)	Reference
Escherichia coli	26.67 ± 0.89	22.78 ± 0.49	

The following MIC values for other *Salvia* species are provided for a comparative overview.

Salvia Species Extract	Microorganism	MIC Value (µg/mL)	Reference
S. blepharochlaena (Essential Oil)	Candida utilis	31.25	
S. palaestina (Methanol Extract)	Bacillus cereus	62.5	
S. virgata (Methanol Extract)	Staphylococcus aureus	125	
S. officinalis (Hydrolate)	Micrococcus luteus	7.81 (MIC90)	

## Experimental Protocols

Detailed methodologies for key in vitro biological activity screening assays are provided below.

### DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay assesses the ability of the plant extract to donate hydrogen atoms or electrons to the stable DPPH radical, thus neutralizing it.

- Reagents and Equipment:
  - DPPH (2,2-diphenyl-1-picrylhydrazyl)
  - Methanol (or Ethanol)
  - Salvia przewalskii extract
  - Positive control (e.g., Ascorbic acid, Trolox)
  - Spectrophotometer
  - 96-well microplate or cuvettes

- Micropipettes
- Procedure:
  - Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
  - Preparation of Extract and Standard Solutions: Prepare a stock solution of the *Salvia przewalskii* extract in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations. Prepare a similar dilution series for the positive control.
  - Assay Protocol:
    - In a 96-well plate, add a specific volume of the DPPH solution to each well (e.g., 100 µL).
    - Add an equal volume of the various concentrations of the plant extract or standard to the wells.
    - For the blank, add methanol instead of the extract.
    - Incubate the plate in the dark at room temperature for 30 minutes.
  - Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
  - Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where  $Abs\_control$  is the absorbance of the DPPH solution without the extract, and  $Abs\_sample$  is the absorbance of the DPPH solution with the extract.
  - IC50 Determination: The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentrations.

## Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of the extract to inhibit the production of nitric oxide in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).

- Reagents and Equipment:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS)
- *Salvia przewalskii* extract
- Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
- Sodium nitrite (for standard curve)
- 96-well cell culture plates
- CO2 incubator
- Microplate reader

- Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
- Cell Seeding: Seed the cells in a 96-well plate at a density of  $1 \times 10^5$  cells/well and incubate for 24 hours.
- Treatment: Pre-treat the cells with various concentrations of the *Salvia przewalskii* extract for 1-2 hours.
- Stimulation: Stimulate the cells with LPS (1  $\mu$ g/mL) and incubate for a further 24 hours.

- Nitrite Measurement:
  - After incubation, collect the cell culture supernatant.
  - Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.
  - Incubate at room temperature for 10-15 minutes.
- Measurement: Measure the absorbance at 540 nm.
- Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

## MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

- Reagents and Equipment:
  - Cancer cell line(s) of interest
  - Appropriate cell culture medium
  - *Salvia przewalskii* extract
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  - Dimethyl sulfoxide (DMSO) or other solubilizing agent
  - 96-well cell culture plates
  - CO2 incubator
  - Microplate reader
- Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Treatment: Treat the cells with various concentrations of the *Salvia przewalskii* extract and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at a wavelength of 570 nm.
- Calculation of Cell Viability: The percentage of cell viability is calculated as:

where  $\text{Abs}_{\text{sample}}$  is the absorbance of the treated cells and  $\text{Abs}_{\text{control}}$  is the absorbance of the untreated cells.
- IC50 Determination: The IC50 value (the concentration of the extract that inhibits 50% of cell growth) is determined from the dose-response curve.

## Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

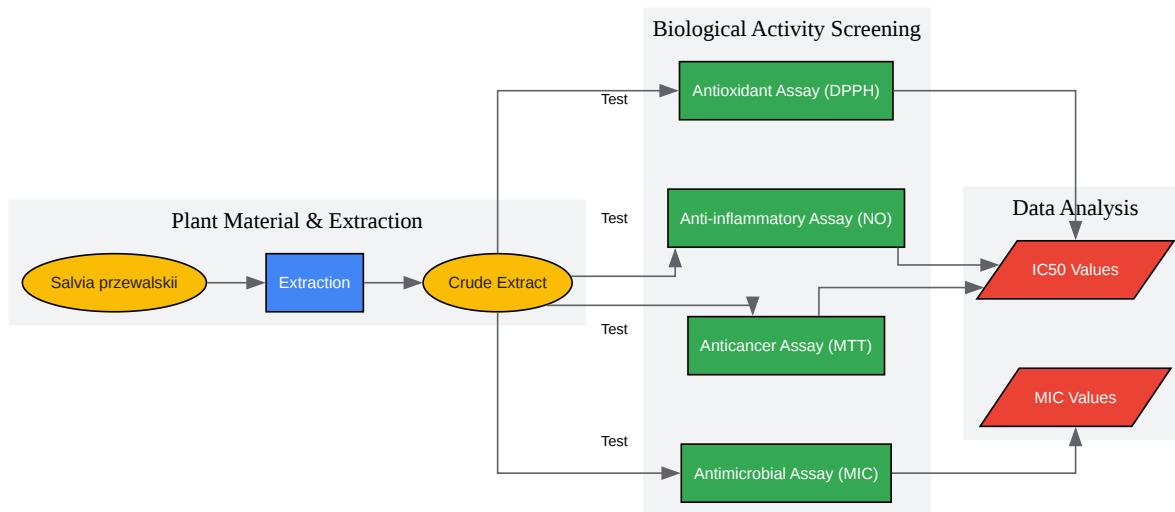
- Reagents and Equipment:
  - Bacterial or fungal strains
  - Appropriate broth medium (e.g., Mueller-Hinton Broth)
  - *Salvia przewalskii* extract
  - Positive control antibiotic/antifungal

- 96-well microplates
- Incubator
- Microplate reader (optional, for turbidimetric reading)
- Procedure:
  - Preparation of Extract and Control Dilutions: Prepare a series of two-fold dilutions of the *Salvia przewalskii* extract and the positive control in the broth medium directly in the wells of a 96-well microplate.
  - Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard.
  - Inoculation: Add the microbial inoculum to each well containing the diluted extract or control. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
  - Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
  - MIC Determination: The MIC is determined as the lowest concentration of the extract at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance with a microplate reader.

## Mandatory Visualizations

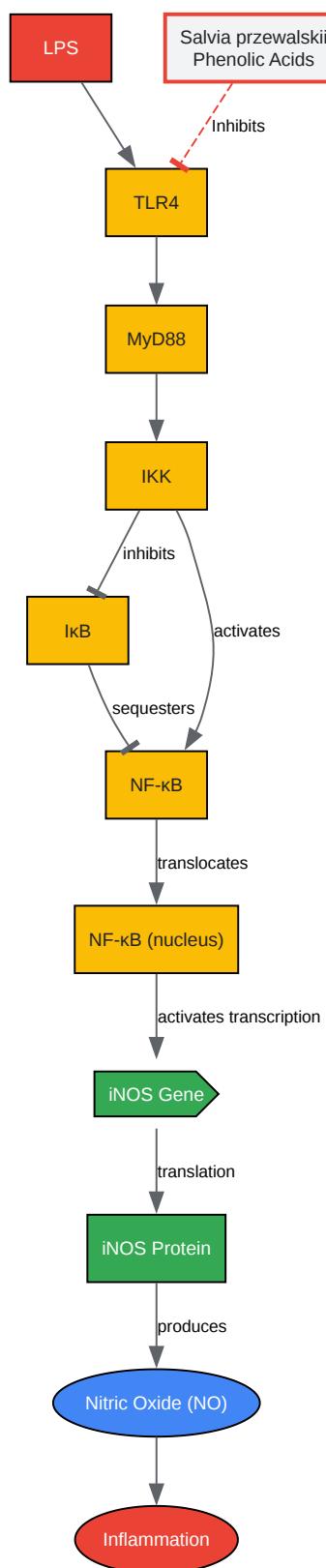
## Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and biological signaling pathways relevant to the activities of *Salvia przewalskii* extracts.

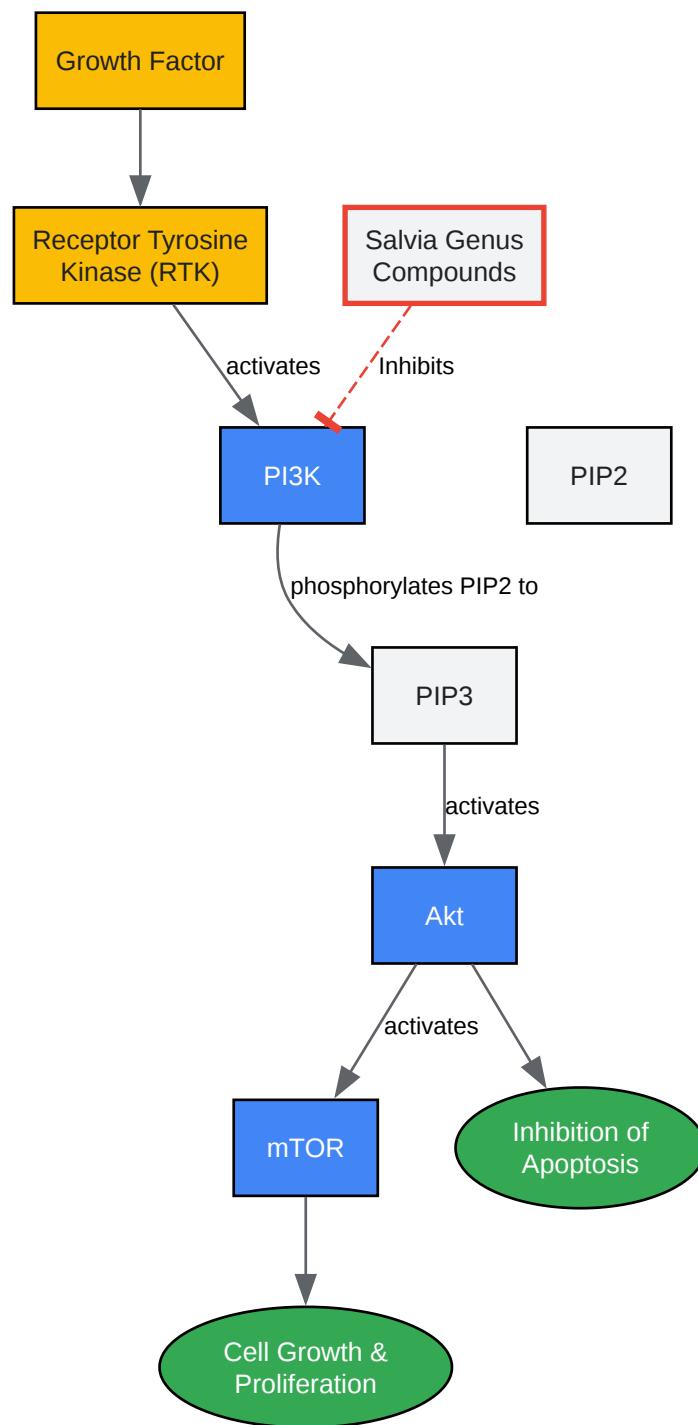


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General workflow for bioactivity screening of *Salvia przewalskii* extracts.

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LPS-induced iNOS expression pathway and potential inhibition by *S. przewalskii*.

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PI3K/Akt signaling pathway and potential inhibition by *Salvia* compounds.

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